molecular formula C9H10FNO2 B7549270 Acetamide, N-(4-fluorophenyl)-2-methoxy-

Acetamide, N-(4-fluorophenyl)-2-methoxy-

Cat. No. B7549270
M. Wt: 183.18 g/mol
InChI Key: UEPWPISXCWQGGW-UHFFFAOYSA-N
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Description

Acetamide, N-(4-fluorophenyl)-2-methoxy- is a chemical compound that belongs to the class of organic compounds known as anilides. It is a white crystalline solid with a molecular formula of C9H10FNO2 and a molecular weight of 181.18 g/mol. This compound is widely used in scientific research due to its unique properties and potential applications.

Scientific Research Applications

  • Catalytic Hydrogenation for Green Synthesis of N-(3-Amino-4-methoxyphenyl)acetamide : This compound is an important intermediate in the production of azo disperse dyes. A novel Pd/C catalyst was developed for the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide into N-(3-amino-4-methoxyphenyl)acetamide, achieving high activity, selectivity, and stability (Zhang, 2008).

  • Radioligands for Peripheral Benzodiazepine Receptors : N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethyl-5-methoxybenzyl)acetamide and its variant were synthesized and evaluated as potent radioligands for peripheral benzodiazepine receptors. They showed high radioactivity in the brain's olfactory bulb (Ming-Rong Zhang et al., 2003).

  • Metabolism of Chloroacetamide Herbicides : Studies on acetochlor and metolachlor, which are chloroacetamide herbicides, revealed their metabolism in human and rat liver microsomes. This research is significant for understanding the carcinogenic potential and metabolic pathways of these herbicides (Coleman et al., 2000).

  • A2B Adenosine Receptor Antagonists : 7-N-Acetamide-4-methoxy-2-aminobenzothiazole 4-fluorobenzamide was identified as a starting point for the discovery of A2B receptor antagonists. This compound showed slight selectivity against A1 and A2A receptors and modest A2B potency (Cheung et al., 2010).

  • Reagents for N-Alkylacetamide and Carbamates : The development of p-methoxybenzyl N-acetylcarbamate potassium salt and its 2,4-dimethoxybenzyl variant as reagents for producing N-alkylacetamides and carbamates. These reagents are important for the synthesis of natural and pharmaceutical products (Sakai et al., 2022).

  • Glucocorticoid Receptor Agonist : A study on the crystalline form of 2,2,2-trifluoro-N-[(1R,2S)-1-{[1-(4-fluorophenyl)-1H-indazol-5-yl]oxy}-1-(3-methoxyphenyl)-2-propanyl]acetamide (AZD-5423), a novel glucocorticoid receptor agonist for the treatment of asthma and chronic obstructive pulmonary disease (Peter Norman, 2013).

  • Antimalarial Drug Synthesis : The use of N-(2-hydroxyphenyl)acetamide as an intermediate in the synthesis of antimalarial drugs was researched, highlighting its chemoselective monoacetylation (Magadum & Yadav, 2018).

  • Herbicide Efficacy and Soil Interaction : Studies on chloroacetamide herbicides like acetochlor and metolachlor explored their interaction with soil, particularly focusing on their reception, activity, and impact on crops (Banks & Robinson, 1986).

properties

IUPAC Name

N-(4-fluorophenyl)-2-methoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c1-13-6-9(12)11-8-4-2-7(10)3-5-8/h2-5H,6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEPWPISXCWQGGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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